

An In-Depth Technical Guide to 4-Boc-Thiomorpholine

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Compound of Interest

Compound Name: *tert-Butyl thiomorpholine-4-carboxylate*

Cat. No.: *B1323514*

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For: Researchers, Scientists, and Drug Development Professionals

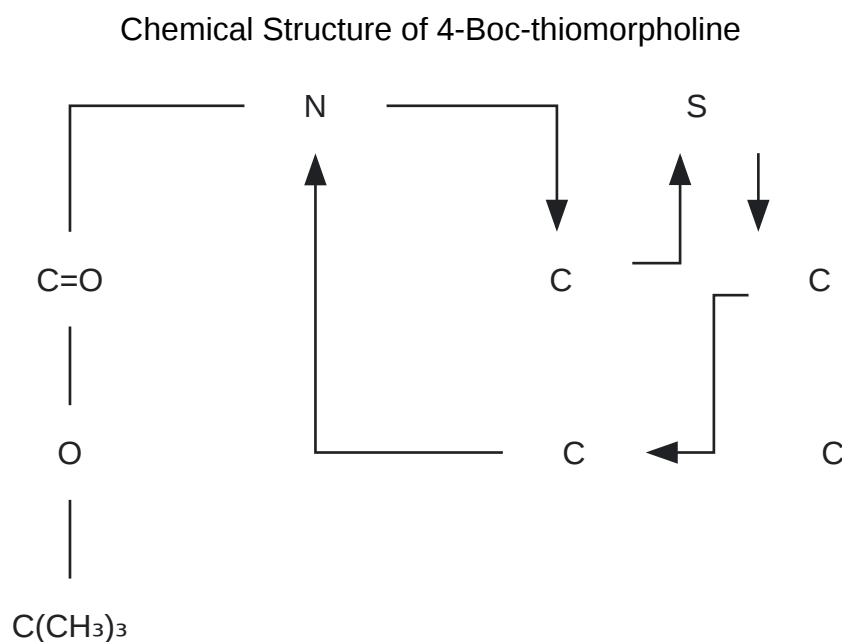
Abstract: This technical guide provides a comprehensive overview of **tert-butyl thiomorpholine-4-carboxylate**, commonly known as 4-Boc-thiomorpholine. It details the compound's chemical structure, physicochemical properties, synthesis protocols, and critical applications in medicinal chemistry and organic synthesis. The document highlights its role as a versatile heterocyclic building block and a bioisosteric analogue to morpholine derivatives in the drug discovery pipeline. Key experimental methodologies and quantitative data are presented to support researchers in its practical application.

Core Chemical Identity and Properties

4-Boc-thiomorpholine is a saturated six-membered heterocyclic compound where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.^[1] This protecting group enhances the molecule's stability and makes it a versatile intermediate for complex organic syntheses. The thiomorpholine core, a sulfur analogue of morpholine, imparts distinct physicochemical properties to derivative molecules, potentially influencing their binding affinity, lipophilicity, and metabolic stability.^{[2][3]}

The Boc protecting group is crucial for synthetic strategies, allowing for selective reactions at other positions of the molecule before being cleanly removed under mild acidic conditions.^[2] This characteristic makes 4-Boc-thiomorpholine and its derivatives valuable in peptide synthesis and the construction of pharmaceutical agents.^[4]

Below is the chemical structure of 4-Boc-thiomorpholine.



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Caption: General structure of 4-Boc-thiomorpholine.

Data Presentation: Physicochemical Properties and Identifiers

The following tables summarize the key quantitative and qualitative data for 4-Boc-thiomorpholine and its common carboxylic acid derivatives, which are prevalent in synthetic chemistry.

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	tert-butyl thiomorpholine-4-carboxylate	[1]
Molecular Formula	C ₉ H ₁₇ NO ₂ S	[1] [5]
Molecular Weight	203.30 g/mol	[1]
CAS Number	220655-09-4	[5]
PubChem CID	21949316	[1]

| InChI Key | CTJYSVRXJDACIO-UHFFFAOYSA-N [\[1\]](#) |

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	White to off-white solid	[4]
Purity	≥95-98% (typical commercial grades)	[4] [6] [7]
Boiling Point	169 °C (for parent thiomorpholine)	
Density	1.026 g/mL at 25 °C (for parent thiomorpholine)	

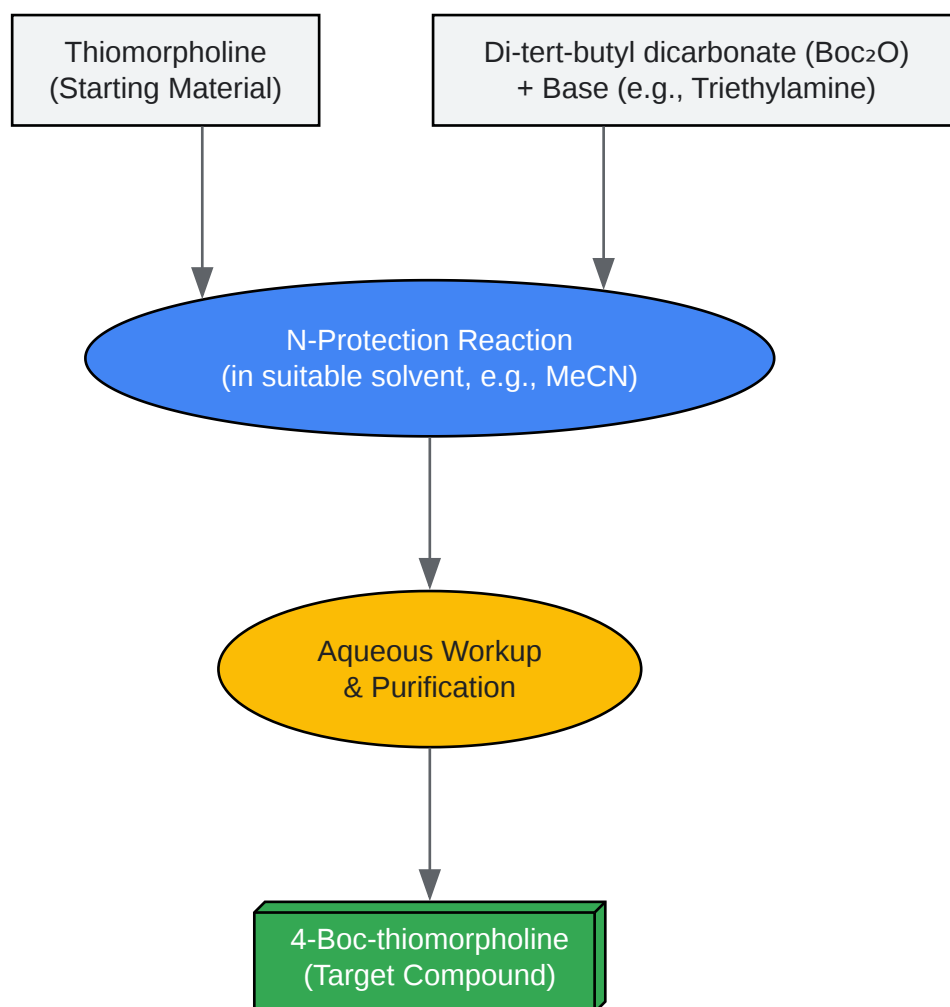
| Storage Conditions| Store sealed in a dry environment at 0-8 °C [\[4\]](#) |

Synthesis and Experimental Protocols

The primary synthesis of 4-Boc-thiomorpholine involves the N-protection of the parent thiomorpholine ring. Thiomorpholine itself can be synthesized through various methods, including the reaction of cysteamine hydrochloride with vinyl chloride in a continuous flow photochemical process.[\[8\]](#)[\[9\]](#) The subsequent protection with di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient procedure.

General Synthetic Workflow

The logical workflow for preparing the target compound is straightforward, starting from the unprotected heterocycle and introducing the Boc group under basic conditions.



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Caption: Synthetic workflow for N-Boc protection of thiomorpholine.

Experimental Protocol: Synthesis of 4-Boc-thiomorpholine

This protocol is a representative method for the Boc-protection of thiomorpholine.

Materials and Equipment:

- Thiomorpholine
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (Et_3N) or N,N-Diisopropylethylamine (DIPEA)
- Acetonitrile (MeCN) or Dichloromethane (DCM)
- Round-bottom flask, magnetic stirrer, nitrogen/argon line
- Standard glassware for extraction and purification

Procedure:

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve thiomorpholine (1.0 equivalent) in acetonitrile.
- **Addition of Base:** Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
- **Addition of Boc Anhydride:** Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in acetonitrile to the reaction mixture.
- **Reaction Monitoring:** Stir the mixture at room temperature for 12-24 hours.^[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 4-Boc-thiomorpholine as a solid.

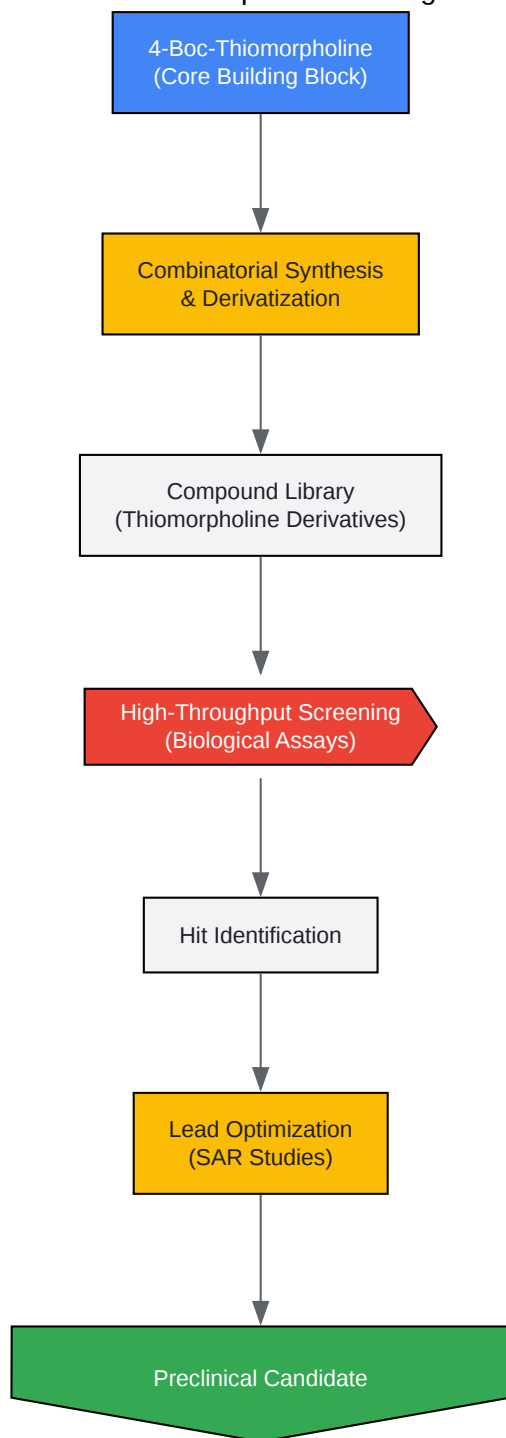
Applications in Drug Discovery and Development

4-Boc-thiomorpholine is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules.^[2] Its derivatives have been explored for a wide range of biological activities.

- Bioisosteric Replacement: The thiomorpholine moiety is often used as a bioisostere for the morpholine ring. Replacing the oxygen atom with sulfur increases lipophilicity and can alter the metabolic profile, as the sulfur atom is a "soft spot" for oxidation to the corresponding sulfoxide and sulfone.^[3]
- Privileged Scaffold: Thiomorpholine is considered a privileged scaffold in medicinal chemistry, with its derivatives showing diverse pharmacological activities, including antitubercular, antiprotozoal, antimalarial, and antioxidant properties.^{[11][12]}
- Therapeutic Targets: Derivatives have been investigated as kinase inhibitors, dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, and agents targeting neurological disorders.^{[3][4][11]}

The logical workflow below illustrates how a building block like 4-Boc-thiomorpholine is integrated into a typical drug discovery pipeline.

Role of 4-Boc-Thiomorpholine in Drug Discovery



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Caption: Logical workflow of 4-Boc-thiomorpholine in a drug discovery pipeline.

Spectroscopic and Analytical Data

Characterization of 4-Boc-thiomorpholine is routinely performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data in Table 3 represent expected values based on the compound's structure.

Table 3: Expected Spectroscopic Data for 4-Boc-thiomorpholine

Technique	Feature	Expected Chemical Shift / Frequency
¹ H NMR	t-Butyl protons (-C(CH ₃) ₃)	~1.4-1.5 ppm (singlet, 9H)
	Methylene protons (-N-CH ₂ -)	~3.6-3.8 ppm (triplet, 4H)
	Methylene protons (-S-CH ₂ -)	~2.6-2.8 ppm (triplet, 4H)
¹³ C NMR	t-Butyl methyl carbons (-C(CH ₃) ₃)	~28.5 ppm
	t-Butyl quaternary carbon (-C(CH ₃) ₃)	~80.0 ppm
	Methylene carbons (-N-CH ₂ -)	~47.0 ppm
	Methylene carbons (-S-CH ₂ -)	~28.0 ppm
	Carbonyl carbon (C=O)	~154.0 ppm
IR Spectroscopy	C=O Stretch (Boc group)	1680-1700 cm ⁻¹
	C-H Stretch (Aliphatic)	2850-3000 cm ⁻¹

| | C-N Stretch | 1160-1250 cm⁻¹ |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.[\[13\]](#)[\[14\]](#)

Conclusion

4-Boc-thiomorpholine is a cornerstone heterocyclic building block for modern organic synthesis and drug discovery. Its stable, protected nature combined with the unique properties of the

thiomorpholine ring makes it an invaluable tool for creating novel chemical entities. The straightforward synthesis and well-defined reactivity profile allow for its seamless integration into complex multi-step synthetic pathways. This guide provides the essential technical data and protocols to empower researchers and drug development professionals in leveraging the full potential of this versatile compound.

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